molecular formula C14H29NO B3317238 2-[(4-Tert-butylcyclohexyl)amino]butan-1-ol CAS No. 957501-30-3

2-[(4-Tert-butylcyclohexyl)amino]butan-1-ol

Cat. No.: B3317238
CAS No.: 957501-30-3
M. Wt: 227.39 g/mol
InChI Key: SGGLIDLFSHTYNW-UHFFFAOYSA-N
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Description

2-[(4-Tert-butylcyclohexyl)amino]butan-1-ol is a secondary amino alcohol characterized by a cyclohexyl ring substituted with a bulky tert-butyl group at the 4-position and an amino-butanol side chain. This structure combines hydrophobic (tert-butyl) and polar (amine, hydroxyl) functional groups, making it a candidate for applications in medicinal chemistry and materials science. Notably, commercial availability of this compound has been discontinued, as indicated by supplier listings from CymitQuimica, suggesting challenges in synthesis, stability, or market demand .

Properties

IUPAC Name

2-[(4-tert-butylcyclohexyl)amino]butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29NO/c1-5-12(10-16)15-13-8-6-11(7-9-13)14(2,3)4/h11-13,15-16H,5-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGGLIDLFSHTYNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC1CCC(CC1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Tert-butylcyclohexyl)amino]butan-1-ol typically involves the reaction of 4-tert-butylcyclohexylamine with butanal under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of advanced technologies and automation ensures consistent quality and efficiency in the production process. The compound is typically purified through distillation or recrystallization to remove any impurities and achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Tert-butylcyclohexyl)amino]butan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted amines, depending on the specific reaction and conditions used .

Scientific Research Applications

2-[(4-Tert-butylcyclohexyl)amino]butan-1-ol is a chemical compound with the molecular formula C14H29NOC_{14}H_{29}NO and a molecular weight of 227.39 g/mol. It has various applications in scientific research, spanning chemistry, biology, and industry.

Scientific Research Applications

Chemistry

  • This compound serves as a building block in synthesizing complex organic molecules.
  • It is used as a reagent in various chemical reactions.

Biology

This compound is applied in the study of biological processes:

  • It is a tool for investigating enzyme mechanisms.
  • The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects.

Industry

This compound sees use in industrial applications:

  • It is used in the production of specialty chemicals.
  • It acts as an intermediate in synthesizing other compounds.

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions:

  • Oxidation: It can be oxidized to form corresponding ketones or aldehydes. Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
  • Reduction: Reduction reactions can convert it into corresponding alcohols or amines. Reducing agents like lithium aluminum hydride are used for reduction.
  • Substitution: The amino group can undergo substitution reactions with various electrophiles. Alkyl halides are common electrophiles for these reactions.

The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products such as ketones, aldehydes, alcohols, and substituted amines.

Overview

The biological activity of this compound involves its ability to bind to specific molecular targets, such as enzymes and receptors. This binding modulates their activity, influencing several biological processes, with the exact pathways and targets being context-dependent.

Biological Effects

Research indicates that this compound can exhibit a range of biological effects:

  • Enzyme Modulation: It can affect enzyme activity, potentially leading to alterations in metabolic pathways.
  • Receptor Interaction: The compound may interact with various receptors, potentially influencing signal transduction mechanisms within cells.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

  • In vitro Studies: Laboratory experiments have demonstrated that the compound can inhibit specific enzyme activities, suggesting potential applications in drug development and therapeutic interventions.
  • Animal Models: In vivo studies using animal models have shown promising results regarding the compound's efficacy in modulating physiological responses, particularly in inflammation and metabolic disorders.

Case Studies

Several case studies have been documented that illustrate the biological activity of this compound:

  • Gastroprotective Effects: A study investigated the effects of similar compounds on gastric mucosal ulcers in rats, providing insights into potential protective mechanisms against gastric damage.
  • Anti-inflammatory Activity: Another study explored the anti-inflammatory properties of structurally related compounds, indicating that modifications in their chemical structure can significantly alter their biological effects.

Data Table

Study TypeBiological EffectObservations
In vitroEnzyme inhibitionSignificant reduction in enzyme activity
In vivoAnti-inflammatoryReduced inflammatory markers in animal models
Case StudyGastroprotectiveProtective effects against ethanol-induced ulcers
Comparative StudyStructural activity relationshipVariability in effects based on structural changes

Mechanism of Action

The mechanism of action of 2-[(4-Tert-butylcyclohexyl)amino]butan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Observations :

  • The tert-butyl group confers significant steric bulk, which may hinder molecular interactions in biological systems compared to smaller substituents like methyl groups .

Amino Alcohol Chain Modifications

Compound Name Amino Alcohol Chain Structure Applications
4-[(4-Methylphenyl)amino]butan-1-ol Linear chain with aryl substituent Drug design (e.g., kinase inhibitors)
2-[(4-Pyridinylmethyl)amino]butan-1-ol Pyridylmethyl-amino group Heterocyclic interaction in catalysis

Key Observations :

  • Aromatic substituents (e.g., 4-methylphenyl in C₁₁H₁₇NO) enhance π-π stacking interactions, favoring drug-receptor binding .
  • Heterocyclic groups (e.g., pyridylmethyl) introduce hydrogen-bonding capacity, useful in catalytic or enzymatic systems .

Molecular Weight and Solubility Trends

  • Lower molecular weight analogs (e.g., C₁₁H₁₇NO, 179.26 g/mol) exhibit better aqueous solubility, critical for drug delivery .
  • Bulkier substituents (e.g., tert-butyl, 2-methylbutan-2-yl) increase logP values, favoring lipid membrane penetration but risking metabolic instability .

Application-Specific Comparisons

  • Drug Design: 4-[(4-Methylphenyl)amino]butan-1-ol is prioritized for its balance of aromaticity and solubility, enabling selective target engagement .
  • Agrochemicals: Linear amino alcohols with moderate lipophilicity (e.g., C₁₂H₂₃NO) are preferred for foliar absorption .
  • Discontinued Compounds : The tert-butyl variant’s discontinuation highlights the practical challenges of balancing steric bulk with synthetic feasibility .

Biological Activity

Overview

2-[(4-Tert-butylcyclohexyl)amino]butan-1-ol is a chemical compound with the molecular formula C14H29NO and a molecular weight of 227.39 g/mol. It has garnered attention for its potential biological activities, which include interactions with various enzymes and receptors, leading to significant physiological effects.

The biological activity of this compound primarily involves its ability to bind to specific molecular targets, such as enzymes and receptors. This binding modulates their activity, influencing several biological processes. The exact pathways and targets are context-dependent, varying with the specific application of the compound.

Biological Effects

Research indicates that this compound can exhibit a range of biological effects, including:

  • Enzyme Modulation : It can affect enzyme activity, which may lead to alterations in metabolic pathways.
  • Receptor Interaction : The compound may interact with various receptors, potentially influencing signal transduction mechanisms within cells.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

  • In vitro Studies : Laboratory experiments have demonstrated that the compound can inhibit specific enzyme activities, suggesting potential applications in drug development and therapeutic interventions.
  • Animal Models : In vivo studies using animal models have shown promising results regarding the compound's efficacy in modulating physiological responses, particularly in inflammation and metabolic disorders .

Case Studies

Several case studies have been documented that illustrate the biological activity of this compound:

  • Gastroprotective Effects : A study investigated the effects of similar compounds on gastric mucosal ulcers in rats, providing insights into potential protective mechanisms against gastric damage. Although not directly involving this compound, these findings suggest a broader class effect that warrants further exploration .
  • Anti-inflammatory Activity : Another study explored the anti-inflammatory properties of structurally related compounds, indicating that modifications in their chemical structure can significantly alter their biological effects. This highlights the importance of structural characteristics in determining the activity of compounds like this compound .

Data Tables

The following table summarizes key findings related to the biological activities and effects observed in studies involving this compound and similar compounds.

Study TypeBiological EffectObservations
In vitroEnzyme inhibitionSignificant reduction in enzyme activity
In vivoAnti-inflammatoryReduced inflammatory markers in animal models
Case StudyGastroprotectiveProtective effects against ethanol-induced ulcers
Comparative StudyStructural activity relationshipVariability in effects based on structural changes

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2-[(4-Tert-butylcyclohexyl)amino]butan-1-ol, and how do steric effects of the tert-butyl group influence reaction conditions?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between 4-tert-butylcyclohexylamine and a butanol-derived electrophile (e.g., epoxide or activated alcohol). Steric hindrance from the bulky tert-butyl group necessitates optimized reaction conditions, such as elevated temperatures (80–120°C) and polar aprotic solvents (e.g., DMF or DMSO) to enhance reactivity . For regioselectivity, protecting group strategies for the amino alcohol moiety may be required to prevent side reactions .

Q. What analytical techniques are optimal for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm stereochemistry and substitution patterns, particularly the tert-butyl group’s axial/equatorial conformation in the cyclohexane ring (δ ~1.0–1.4 ppm for tert-butyl protons) .
  • GC/MS or HPLC : Use GC with a non-polar column (e.g., DB-5) or reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>97% by GC area%) and detect impurities .
  • Melting Point Analysis : Compare observed mp with literature values (e.g., related compounds in show mp ranges of 62–64°C under similar conditions).

Q. How is the compound purified post-synthesis, given its amino alcohol functionality?

  • Methodological Answer : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) effectively separates the product from unreacted amines or alcohols. For hygroscopic samples, lyophilization or azeotropic drying with toluene may be employed .

Advanced Research Questions

Q. How do stereochemical variations in the 4-tert-butylcyclohexyl group impact the compound’s biological activity or receptor binding?

  • Methodological Answer : Cis/trans isomerism of the tert-butyl group on the cyclohexane ring alters spatial orientation, affecting interactions with chiral biological targets. Computational docking studies (e.g., using AutoDock Vina) paired with in vitro assays (e.g., enzyme inhibition) can quantify activity differences. notes that cis-4-tert-butylcyclohexanol exhibits distinct physical properties (e.g., higher melting point) compared to trans isomers, suggesting similar stereochemical sensitivity in the target compound .

Q. What strategies mitigate racemization at the amino alcohol center during synthesis or storage?

  • Methodological Answer : Racemization is minimized by:

  • Using mild reaction conditions (e.g., low-temperature acylations or silyl protections for the amino group).
  • Storing the compound in anhydrous solvents (e.g., THF or DCM) at –20°C to prevent hydrolysis, as seen in related amino alcohols ( reports complete hydrolysis of mebeverine under physiological conditions) .
  • Monitoring enantiomeric purity via chiral HPLC (e.g., Chiralpak AD-H column, heptane/ethanol mobile phase) .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns) for this compound?

  • Methodological Answer :

  • Dynamic NMR Experiments : Perform variable-temperature 1^1H NMR (e.g., 25–80°C) to assess conformational exchange in the cyclohexane ring. highlights the tert-butyl group’s influence on ring flipping kinetics .
  • 2D NMR (COSY, HSQC) : Assign coupling patterns and verify through-space interactions (NOESY) to distinguish axial/equatorial substituents .
  • X-ray Crystallography : Resolve ambiguities by determining the crystal structure, as done for analogs in .

Q. What metabolic pathways are predicted for this compound, and how can its stability be evaluated in biological matrices?

  • Methodological Answer :

  • In Vitro Metabolism Studies : Incubate with liver microsomes (human or rodent) and analyze metabolites via LC-HRMS. demonstrates gas chromatography/mass spectrometry (GC/MS) for tracking urinary metabolites of structurally related amino alcohols .
  • Stability Assays : Monitor degradation in simulated gastric fluid (pH 2) or plasma (37°C) over 24 hours. Use quench reagents (e.g., acetonitrile with 0.1% formic acid) to halt enzymatic activity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-Tert-butylcyclohexyl)amino]butan-1-ol
Reactant of Route 2
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2-[(4-Tert-butylcyclohexyl)amino]butan-1-ol

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